1-Phenylpyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-5-9(6-3-1)11-8-4-7-10-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITMXBRCQWOZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30150108 | |

| Record name | 1-Phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126-00-7 | |

| Record name | 1-Phenylpyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylpyrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Phenylpyrazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD5GA7KV5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenylpyrazole: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, structure, and experimental analysis of 1-phenylpyrazole. The information is intended to support research and development activities, particularly in the fields of medicinal chemistry and material science, where the pyrazole scaffold is of significant interest.

Core Properties of 1-Phenylpyrazole

1-Phenylpyrazole is a heterocyclic aromatic organic compound. It is a member of the pyrazole class, which features a five-membered ring with two adjacent nitrogen atoms, substituted with a phenyl group at the first position.[1] Its physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of 1-Phenylpyrazole

| Property | Value | References |

| Molecular Formula | C₉H₈N₂ | [2][3] |

| Molecular Weight | 144.17 g/mol | [3] |

| CAS Number | 1126-00-7 | [3] |

| Appearance | Clear, light orange to yellow to green liquid | [2] |

| Melting Point | 11 °C | [1][2] |

| Boiling Point | 141-142 °C at 30 mmHg | [1][2] |

| Density | 1.091 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.596 - 1.6 | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Solubility | Soluble in water | [1] |

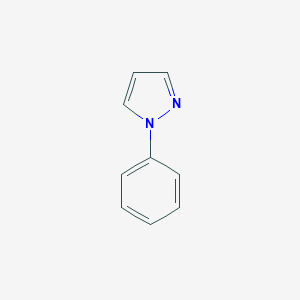

Chemical Structure and Identification

The structure of 1-phenylpyrazole consists of a phenyl ring bonded to one of the nitrogen atoms of a pyrazole ring. This arrangement is foundational to a wide range of derivatives explored in drug discovery.[4][5]

-

IUPAC Name: 1-phenyl-1H-pyrazole[3]

-

SMILES String: c1ccc(cc1)-n2cccn2

-

InChI Key: WITMXBRCQWOZPX-UHFFFAOYSA-N[3]

Caption: Chemical structure of 1-phenylpyrazole.

Experimental Protocols

Accurate synthesis and characterization are critical for the reliable application of 1-phenylpyrazole in research. The following sections detail generalized protocols for its preparation and analysis.

The most common method for synthesizing pyrazoles is the Knorr synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.[6][7] For 1-phenylpyrazole, this typically involves the reaction of malondialdehyde (or a precursor) with phenylhydrazine.

Materials:

-

Malondialdehyde tetraethyl acetal

-

Phenylhydrazine

-

Ethanol

-

Hydrochloric acid (catalytic amount)

-

Sodium bicarbonate solution

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Solvents for extraction and recrystallization (e.g., ethyl acetate, hexane)

Procedure:

-

Hydrolysis of Acetal: Dissolve malondialdehyde tetraethyl acetal in ethanol. Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for 1-2 hours to generate the reactive malondialdehyde in situ.

-

Condensation: Cool the reaction mixture to room temperature. Slowly add phenylhydrazine to the solution. An exothermic reaction may be observed.

-

Cyclization: After the addition is complete, heat the mixture to reflux for an additional 2-4 hours to ensure complete cyclocondensation. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

The identity and purity of synthesized 1-phenylpyrazole are confirmed using standard spectroscopic techniques.[8]

Table 2: Generalized Protocols for Spectroscopic Analysis

| Technique | Protocol |

| ¹H and ¹³C NMR | Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8] Acquisition: Record spectra on a 400 MHz or higher spectrometer. For ¹H NMR, acquire 8-16 scans. For ¹³C NMR, acquire 1024 or more scans with proton decoupling.[8] Expected ¹³C Shifts (DMSO-d₆): Phenyl carbons will appear in the aromatic region (~120-140 ppm), and pyrazole carbons will have distinct shifts (e.g., C3, C4, C5).[9] |

| Infrared (IR) Spectroscopy | Sample Preparation: Place a drop of the neat liquid sample between two KBr or NaCl plates. Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Expected Peaks: Look for characteristic C-H stretching vibrations from the aromatic rings (~3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic region (~1400-1600 cm⁻¹), and C-H bending vibrations.[10] |

| Mass Spectrometry (MS) | Technique: Use Electron Ionization (EI) or Electrospray Ionization (ESI). Acquisition: Introduce the sample into the mass spectrometer. In EI-MS, a molecular ion peak (M⁺) corresponding to the molecular weight (144.17) is expected.[3][10] Analysis: Analyze the fragmentation pattern to further confirm the structure. |

Reactivity and Applications

1-Phenylpyrazole and its derivatives are versatile building blocks in both synthetic chemistry and drug discovery.

-

Cyclometallation: The phenyl and pyrazole rings provide sites for coordination with metal ions. 1-Phenylpyrazole readily undergoes cyclometallation with transition metals like rhodium and iridium, making it a valuable ligand in organometallic chemistry.[1]

-

C-H Bond Activation: The C-H bonds of the phenyl ring can be activated by catalysts, enabling the synthesis of more complex, substituted derivatives.[11]

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[4][5][12]

-

Kinase Inhibitors: Many phenyl-pyrazole derivatives are designed as inhibitors of protein kinases, such as BCR-ABL, JAK2/3, and Aurora kinases, which are critical targets in cancer therapy.[13][14]

-

Antimicrobial and Anti-inflammatory Agents: The pyrazole nucleus is a core component of drugs with anti-inflammatory, analgesic, and antimicrobial properties.[5][15]

-

Insecticides: Substituted 1-arylpyrazoles, such as Fipronil, are highly effective insecticides that act on the nervous systems of pests.[2][4]

-

MCL-1 Inhibitors: Recent research has identified phenylpyrazole derivatives as a new class of selective inhibitors for the anti-apoptotic protein MCL-1, a promising target in oncology.[16]

Caption: General workflow for synthesis and characterization.

Role in Signaling Pathways

While 1-phenylpyrazole itself is primarily a foundational scaffold, its derivatives are frequently designed to modulate key cellular signaling pathways implicated in diseases like cancer. A common target class is protein kinases, which regulate a vast array of cellular processes.

The diagram below illustrates a generic kinase signaling cascade, which is often targeted by pyrazole-based inhibitors. These inhibitors typically compete with ATP for the kinase's binding site, thereby blocking the downstream phosphorylation events that drive cell proliferation and survival.

Caption: Representative kinase signaling pathway targeted by pyrazole inhibitors.

References

- 1. 1-PHENYLPYRAZOLE | 1126-00-7 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1H-Pyrazole, 1-phenyl- [webbook.nist.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. jocpr.com [jocpr.com]

- 8. benchchem.com [benchchem.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. 1H-Pyrazole, 1-phenyl- [webbook.nist.gov]

- 11. 1-Phenylpyrazole 97 1126-00-7 [sigmaaldrich.com]

- 12. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Synthesis of 1-Phenylpyrazole: A Technical Guide for Laboratory Professionals

An in-depth guide for researchers, scientists, and drug development professionals on the laboratory-scale synthesis of 1-phenylpyrazole, a key heterocyclic scaffold in medicinal chemistry.

Introduction

1-Phenylpyrazole and its derivatives are fundamental structural motifs in a vast array of pharmacologically active compounds, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The robust nature and versatile functionality of the pyrazole ring make it a privileged scaffold in drug discovery and development. This technical guide provides a comprehensive overview of the most common and reliable methods for the laboratory synthesis of 1-phenylpyrazole, with a focus on the widely employed Knorr pyrazole synthesis. Detailed experimental protocols, quantitative data, and reaction mechanisms are presented to facilitate its practical application in a research setting.

Core Synthetic Strategy: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone for the formation of pyrazole rings.[1] This method involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, typically under acidic conditions.[2] For the synthesis of 1-phenylpyrazole, phenylhydrazine is reacted with a suitable 1,3-dicarbonyl equivalent.

Reaction Mechanism

The reaction proceeds through an initial condensation of phenylhydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a phenylhydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the phenylhydrazine attacks the remaining carbonyl group. The resulting intermediate then undergoes dehydration to yield the aromatic 1-phenylpyrazole ring.[3]

Experimental Protocols

Two primary variations of the Knorr synthesis for 1-phenylpyrazole are detailed below, utilizing different 1,3-dicarbonyl surrogates.

Method 1: From Phenylhydrazine and 1,1,3,3-Tetramethoxypropane

This method is a reliable route to 1-phenylpyrazole, where 1,1,3,3-tetramethoxypropane serves as a stable precursor to malondialdehyde.

Experimental Workflow:

Detailed Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1,3,3-tetramethoxypropane (1.0 equivalent) and a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Reactants: Add phenylhydrazine (1.0-1.2 equivalents) to the solution. If not using acetic acid as the solvent, add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Method 2: From Phenylhydrazine and Malondialdehyde Tetraethyl Acetal

This procedure is analogous to Method 1, using a different acetal of malondialdehyde.

Detailed Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve malondialdehyde tetraethyl acetal (1.0 equivalent) in ethanol.

-

Addition of Reactants: Add phenylhydrazine (1.0 equivalent) followed by a catalytic amount of concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux for 1-3 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude 1-phenylpyrazole. Further purification can be achieved by vacuum distillation or column chromatography.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 1-phenylpyrazole and its derivatives via the Knorr synthesis, compiled from various literature sources.

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Heptane-3,5-dione | Phenylhydrazine | Acetic Acid | Ethanol | Reflux (~80) | 4-12 | Good | [4] |

| Ethyl Acetoacetate | Phenylhydrazine | None (neat) | None | Reflux | 1 | Not specified | [3] |

| Ethyl Benzoylacetate | Hydrazine Hydrate | Acetic Acid | 1-Propanol | ~100 | 1 | Not specified | [5] |

| Various 1,3-Diketones | Arylhydrazines | None | N,N-Dimethylacetamide | Room Temp | Not specified | 59-98 | [6] |

| 1,3-Dicarbonyl Compound | Phenylhydrazine | [Ce(L-Pro)2]2(Oxa) | Ethanol | Room Temp | Not specified | 70-91 | [7] |

Purification of 1-Phenylpyrazole

The purity of the final compound is critical for its intended application. The two most common methods for purifying crude 1-phenylpyrazole are recrystallization and column chromatography.

Recrystallization

Recrystallization is a technique used to purify solids.[8] The crude 1-phenylpyrazole is dissolved in a minimum amount of a hot solvent in which it is soluble, and then the solution is allowed to cool slowly.[9] As the solution cools, the solubility of the 1-phenylpyrazole decreases, and it crystallizes out, leaving the impurities dissolved in the mother liquor.[10]

General Recrystallization Procedure:

-

Solvent Selection: Choose a solvent or solvent system in which 1-phenylpyrazole is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems include ethanol/water, methanol/water, and hexane/ethyl acetate.[9]

-

Dissolution: Dissolve the crude product in the minimum amount of the boiling solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals under vacuum.

Column Chromatography

For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is an effective alternative.[11]

General Column Chromatography Procedure:

-

Column Packing: Prepare a column with silica gel (230-400 mesh) using a suitable eluent system.

-

Sample Loading: Dissolve the crude product in a minimal amount of a low-boiling solvent (e.g., dichloromethane) and load it onto the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded.

-

Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). Collect fractions and monitor them by TLC.

-

Isolation: Combine the fractions containing the pure 1-phenylpyrazole and remove the solvent under reduced pressure.

Conclusion

The Knorr pyrazole synthesis provides a robust and versatile platform for the laboratory preparation of 1-phenylpyrazole. By carefully selecting the appropriate 1,3-dicarbonyl precursor and reaction conditions, researchers can achieve good to excellent yields of the desired product. Proper purification through recrystallization or column chromatography is essential to obtain high-purity 1-phenylpyrazole suitable for applications in drug discovery and development. This guide offers a foundational framework for the successful synthesis and purification of this important heterocyclic compound.

References

- 1. Knorr Pyrazole Synthesis [drugfuture.com]

- 2. jk-sci.com [jk-sci.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. benchchem.com [benchchem.com]

- 10. esisresearch.org [esisresearch.org]

- 11. benchchem.com [benchchem.com]

The Core Mechanism of 1-Phenylpyrazole Action in Biological Systems: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpyrazole insecticides, with fipronil being a prominent example, represent a critical class of neurotoxic agents widely utilized in crop protection and veterinary medicine. Their efficacy stems from a highly specific mode of action targeting the central nervous system of invertebrates. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the biological activity of 1-phenylpyrazoles, detailing their primary molecular targets, the basis for their selective toxicity, key structure-activity relationships, and the experimental protocols employed to elucidate these interactions.

Primary Molecular Target: Ligand-Gated Chloride Channels

The principal mechanism of action of 1-phenylpyrazole compounds is the non-competitive antagonism of ligand-gated chloride channels, primarily the γ-aminobutyric acid (GABA) receptor in a wide range of organisms and the glutamate-gated chloride (GluCl) channel, which is specific to invertebrates.[1][2]

GABA-Gated Chloride Channels (GABA-A Receptors)

In both vertebrates and invertebrates, GABA is the major inhibitory neurotransmitter in the central nervous system. The binding of GABA to its receptor, the GABA-A receptor, opens an integral chloride ion (Cl⁻) channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.

1-Phenylpyrazoles act as non-competitive antagonists of the GABA-A receptor. They bind to a site within the chloride channel pore, distinct from the GABA binding site.[2] This binding event physically blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor. The consequence is a disruption of inhibitory neurotransmission, leading to hyperexcitation of the central nervous system, paralysis, and eventual death of the insect.[3]

Glutamate-Gated Chloride Channels (GluCls)

In invertebrates, glutamate can also act as an inhibitory neurotransmitter by activating GluCls. These channels are structurally and functionally similar to GABA-A receptors. 1-Phenylpyrazoles are also potent blockers of GluCls.[1] Since GluCls are absent in mammals, their targeting by 1-phenylpyrazoles contributes significantly to the selective toxicity of these insecticides towards insects.[1]

Signaling Pathway of 1-Phenylpyrazole Action

The following diagram illustrates the signaling pathway at a GABAergic synapse and the disruptive action of 1-phenylpyrazoles.

Basis of Selective Toxicity

The selective toxicity of 1-phenylpyrazoles towards insects over mammals is a key feature for their use as insecticides. This selectivity is primarily attributed to:

-

Differential Binding Affinity: 1-Phenylpyrazoles exhibit a significantly higher binding affinity for insect GABA-A receptors compared to their mammalian counterparts.[1] For instance, fipronil is approximately 59 times more potent on cockroach GABA receptors than on rat GABA-A receptors.[4]

-

Presence of GluCls in Insects: The potent blocking action of 1-phenylpyrazoles on invertebrate-specific GluCls provides an additional target that is absent in vertebrates, further enhancing their selective toxicity.[1]

Structure-Activity Relationships

The insecticidal activity of 1-phenylpyrazole derivatives is highly dependent on their chemical structure. Key structural features that influence activity include:

-

The Phenyl Ring: Substituents on the phenyl ring are crucial for high insecticidal activity. For example, the 2,6-dichloro-4-trifluoromethylphenyl group found in fipronil is a common feature in highly active compounds.

-

The Pyrazole Ring: Modifications to the pyrazole ring, such as the substituents at the 3, 4, and 5 positions, significantly impact the compound's binding affinity and insecticidal potency. Structure-activity relationship studies have shown that specific substitutions can enhance binding to the target site.[5]

The following diagram illustrates the general structure of 1-phenylpyrazoles and highlights key regions for modification.

Quantitative Data on 1-Phenylpyrazole Activity

The following tables summarize the inhibitory concentrations (IC50) and binding affinities (Ki) of fipronil and its metabolites on various GABA and GluCl receptors.

| Compound | Receptor/Organism | IC50 (nM) | Reference |

| Fipronil | Cockroach GABA Receptor | 28 | [4] |

| Fipronil | Rat GABA-A Receptor | 1600 | [1] |

| Fipronil | Cockroach GluCl (non-desensitizing) | 10 | [1] |

| Fipronil | Cockroach GluCl (desensitizing) | 800 | [1] |

| Fipronil-sulfone | Rat GABA-A Receptor | Micromolar range | [2] |

| Fipronil-sulfone | Insect Chloride Channels | < 100 | [2] |

| Compound | Receptor | Ki (nM) | Reference |

| Fipronil | Housefly head membranes | - | Not Found |

| Fipronil | Rat brain membranes | - | Not Found |

Experimental Protocols

The investigation of the mechanism of action of 1-phenylpyrazoles relies on several key experimental techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through the channels of a single neuron, allowing for the direct observation of the blocking effect of 1-phenylpyrazoles on GABA- or glutamate-induced currents.

Detailed Methodology:

-

Cell Preparation: Acutely dissociate neurons from the target organism (e.g., insect ganglia or mammalian dorsal root ganglia) or use a cell line expressing the receptor of interest.

-

Recording Setup: Use a glass micropipette filled with an internal solution to form a high-resistance seal with the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.

-

Data Acquisition: Clamp the cell membrane at a specific holding potential (e.g., -60 mV).

-

Ligand Application: Apply GABA or glutamate to the cell to elicit a baseline current.

-

Compound Testing: Co-apply the 1-phenylpyrazole compound with the ligand and measure the change in the induced current.

-

Analysis: Determine the IC50 value by testing a range of compound concentrations and fitting the data to a dose-response curve.

The following diagram illustrates the workflow for a whole-cell patch-clamp experiment.

Radioligand Binding Assays

These assays are used to determine the binding affinity of 1-phenylpyrazoles to their target receptors. A radiolabeled ligand that binds to the same site as the test compound is used.

Detailed Methodology:

-

Membrane Preparation: Prepare cell membranes from the target tissue or from cells expressing the receptor of interest.

-

Incubation: Incubate the membrane preparation with a constant concentration of a radiolabeled ligand (e.g., [³H]EBOB, a known channel blocker) and varying concentrations of the unlabeled 1-phenylpyrazole compound.

-

Separation: Separate the bound from the free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

-

Analysis: Determine the Ki value of the 1-phenylpyrazole compound by analyzing the competition binding data.

The following diagram shows the workflow for a radioligand binding assay.

Calcium Imaging

This technique is used to visualize the neurotoxic effects of 1-phenylpyrazoles by measuring changes in intracellular calcium concentrations, which are indicative of neuronal hyperexcitation.

Detailed Methodology:

-

Cell Culture: Culture primary neurons or a neuronal cell line on a suitable substrate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Image Acquisition: Acquire baseline fluorescence images of the cells using a fluorescence microscope.

-

Compound Application: Apply the 1-phenylpyrazole compound to the cells.

-

Time-Lapse Imaging: Record a time-lapse series of fluorescence images to monitor changes in intracellular calcium levels over time.

-

Analysis: Analyze the changes in fluorescence intensity to quantify the extent and kinetics of the calcium response, which reflects neuronal activity.

The following diagram illustrates the workflow for a calcium imaging experiment.

Conclusion

The mechanism of action of 1-phenylpyrazole insecticides is well-established, centering on the non-competitive antagonism of GABA-gated and glutamate-gated chloride channels. This targeted disruption of inhibitory neurotransmission leads to the potent insecticidal activity of this chemical class. The selective toxicity of these compounds is a result of their higher affinity for insect receptors and their interaction with invertebrate-specific GluCls. A thorough understanding of the structure-activity relationships and the application of detailed experimental protocols are crucial for the development of new, more effective, and safer 1-phenylpyrazole-based insecticides. This guide provides a foundational resource for researchers and professionals working in this field.

References

- 1. Differential actions of fipronil and dieldrin insecticides on GABA-gated chloride channels in cockroach neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glutamate-activated chloride channels: Unique fipronil targets present in insects but not in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity screening of novel 1-Phenylpyrazole derivatives

An In-depth Technical Guide on the Biological Activity Screening of Novel 1-Phenylpyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to screen novel 1-phenylpyrazole derivatives for their potential therapeutic activities. It includes detailed experimental protocols, data presentation formats, and visualizations of key biological pathways and workflows to facilitate research and development in this promising area of medicinal chemistry.

Introduction

1-Phenylpyrazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in drug discovery due to their broad spectrum of biological activities. The pyrazole nucleus is a privileged scaffold, forming the core of several clinically approved drugs. The introduction of a phenyl group at the 1-position, along with various substituents on the pyrazole ring, allows for the fine-tuning of their pharmacological properties, leading to the discovery of potent anticancer, anti-inflammatory, and antimicrobial agents. This guide outlines the standard screening procedures to evaluate the biological potential of novel 1-phenylpyrazole derivatives.

Data Presentation: Summarized Biological Activities

The following tables summarize the typical quantitative data obtained from the biological activity screening of novel 1-phenylpyrazole derivatives.

Table 1: Anticancer Activity of 1-Phenylpyrazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| PPZ-001 | MCF-7 (Breast) | 15.2 | Doxorubicin | 0.8 |

| PPZ-002 | A549 (Lung) | 9.8 | Cisplatin | 5.2 |

| PPZ-003 | HeLa (Cervical) | 22.5 | Doxorubicin | 1.1 |

| PPZ-004 | K562 (Leukemia) | 5.1 | Imatinib | 0.5 |

| PPZ-005 | HCT116 (Colon) | 18.7 | 5-Fluorouracil | 4.3 |

Table 2: Anti-inflammatory Activity of 1-Phenylpyrazole Derivatives

| Compound ID | In Vivo Assay (Carrageenan-induced paw edema) | In Vitro Assay (COX-2 Inhibition) |

| % Inhibition at 10 mg/kg | IC₅₀ (µM) | |

| PPZ-001 | 45.3 | 8.2 |

| PPZ-002 | 58.1 | 3.5 |

| PPZ-003 | 32.7 | 15.1 |

| PPZ-004 | 65.2 | 1.9 |

| Reference (Indomethacin) | 70.5 | 0.5 |

Table 3: Antimicrobial Activity of 1-Phenylpyrazole Derivatives

| Compound ID | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Staphylococcus aureus | |

| PPZ-001 | 16 |

| PPZ-002 | 8 |

| PPZ-003 | 32 |

| PPZ-004 | 4 |

| Reference (Ciprofloxacin) | 1 |

| Reference (Fluconazole) | N/A |

Experimental Protocols

Detailed methodologies for key biological assays are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

-

1-Phenylpyrazole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the 1-phenylpyrazole derivatives in the culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.[4][5][6]

Materials:

-

Wistar rats (180-200 g)

-

1% Carrageenan solution in saline

-

1-Phenylpyrazole derivatives

-

Reference drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compounds or the reference drug orally or intraperitoneally to the animals. The control group receives the vehicle only.

-

Induction of Edema: After 30-60 minutes of compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance.[7][8][9]

Materials:

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

1-Phenylpyrazole derivatives

-

Reference drugs (e.g., Ciprofloxacin, Fluconazole)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microbial suspension.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds and reference drugs in the appropriate broth in a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

Experimental Workflows

References

- 1. researchhub.com [researchhub.com]

- 2. benchchem.com [benchchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. inotiv.com [inotiv.com]

- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 8. Broth microdilution - Wikipedia [en.wikipedia.org]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

The 1-Phenylpyrazole Scaffold: A Versatile Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-phenylpyrazole moiety has emerged as a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities.[1][2][3][4] Its synthetic accessibility and the ease with which its derivatives can be prepared have made it an attractive starting point for the development of novel drugs.[5][6] This technical guide provides a comprehensive overview of the 1-phenylpyrazole core, detailing its synthesis, key biological applications with supporting quantitative data, experimental protocols, and the signaling pathways through which its derivatives exert their effects.

Synthesis of the 1-Phenylpyrazole Scaffold

The most common and versatile method for the synthesis of the 1-phenylpyrazole core is the Knorr pyrazole synthesis and its variations.[7][8] This typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with phenylhydrazine.[5][7] The regioselectivity of this reaction can be influenced by factors such as the reaction conditions (acidic, neutral, or basic), solvent, temperature, and the steric and electronic effects of the substituents on the dicarbonyl compound.[7]

A general synthetic workflow for the preparation of 1-phenylpyrazole derivatives is depicted below.

Biological Activities of 1-Phenylpyrazole Derivatives

Derivatives of the 1-phenylpyrazole scaffold have demonstrated a remarkable range of biological activities, making them valuable leads in various therapeutic areas.[1][9][10]

Anti-inflammatory Activity

A significant number of 1-phenylpyrazole derivatives exhibit potent anti-inflammatory properties.[11][12][13] These compounds often act through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[1][13]

| Compound | Assay | IC50/Activity | Reference |

| 1-phenyl-1H-pyrazole-5-acetic acid (18) | Carrageenan-induced rat paw edema | Strong anti-inflammatory activity | [11][12] |

| alpha-methyl derivative (19) | Carrageenan-induced rat paw edema | Strong anti-inflammatory activity | [11][12] |

| Derivative 5h | Croton oil ear test in mice | Oedema reduction similar to indomethacin | [13] |

| (E)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-((4-(2-morpholinoethoxy)naphthalen-1-yl)methylene)acetohydrazide (4a) | In vivo TNF-α suppression | 57.3% | [14][15] |

| (E)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-(4-chlorobenzylidene)acetohydrazide (4f) | In vivo TNF-α suppression | 55.8% | [14][15] |

Anticancer Activity

The 1-phenylpyrazole scaffold is a key component of numerous compounds with significant anticancer activity.[16][17][18] These derivatives have been shown to inhibit various cancer cell lines through mechanisms such as kinase inhibition, induction of apoptosis, and cell cycle arrest.[1][18][19]

| Compound | Cell Line(s) | IC50 | Reference |

| 4-chloro substituted derivative (A) | HeLa (cervix carcinoma) | 4.94 µM | [16] |

| Pyrazole chalcone (111c) | MCF-7 (breast), HeLa (cervix) | High inhibition | [16] |

| Derivative 4d | Breast cancer cell lines | 29.5 µg/mL | [17] |

| Thiazolyl-pyrazoline derivative | MCF-7 (breast) | 0.07 µM | [20] |

| 5-oxo-N′-(2-oxoindolin‐3‐ylidene)‐3‐phenyl‐4,5‐dihydro‐1H‐pyrazole‐1‐carbothiohydrazide (13) | 4T1 (breast cancer) | 25 ± 0.4 μM | [21] |

| Compound 7a | Wild-type BCR-ABL1 kinase | 14.2 nM | [22] |

| GQN-B37-E | MCL-1 | Ki = 0.6 µM | [23] |

| Compound 24 | HepG2, Huh7, SNU-475, HCT116, UO-31 | 0.05, 0.065, 1.93, 1.68, 1.85 µM | [19] |

| Compound 25 | HepG2, Huh7, SNU-475, HCT116, UO-31 | 0.028, 1.83, 1.70, 0.035, 2.24 µM | [19] |

Kinase Inhibitory Activity

Many 1-phenylpyrazole derivatives have been specifically designed as kinase inhibitors, a crucial class of anticancer drugs.[19][22][24] They have shown potent activity against a variety of kinases, including tyrosine kinases and cyclin-dependent kinases (CDKs).[19][24][25][26]

| Compound | Target Kinase(s) | IC50 | Reference |

| 4-(pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide derivatives | Wild-type BCR-ABL1 kinase | 14.2 to 326.0 nM | [22] |

| 4-Chlorophenyl carbo-enyl substituted 3-phenylpyrazolopyrimidine (10) | c-Src, Btk, Lck | 60.4 µM, 90.5 µM, 110 µM | [24] |

| Thiazolyl-pyrazoline derivative | EGFR TK | 0.06 µM | [20] |

| Compound 24 | CDK1 | 2.38 µM | [19] |

| Compound 25 | CDK1 | 1.52 µM | [19] |

The following diagram illustrates a simplified signaling pathway for a receptor tyrosine kinase (RTK) and how 1-phenylpyrazole-based inhibitors can block its activity.

Other Biological Activities

Beyond these major areas, 1-phenylpyrazole derivatives have also been investigated for their potential as:

-

Insecticides , notably Fipronil, which targets GABA-gated chloride channels[27][28][29]

-

Monoamine Oxidase (MAO) inhibitors for neurodegenerative diseases[30]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized procedures for the synthesis and biological evaluation of 1-phenylpyrazole derivatives, based on methodologies reported in the literature.

General Synthesis of 1,3,5-Trisubstituted Pyrazolines from Chalcones[30]

This method is widely used for creating a diverse library of pyrazoline-based compounds.

Materials:

-

Substituted Chalcone (1 mmol)

-

Phenylhydrazine (1.2 mmol)

-

Ethanol

-

Glacial Acetic Acid

Procedure:

-

Dissolve the substituted chalcone in ethanol in a round-bottom flask.

-

Add phenylhydrazine to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 6-8 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Pour the mixture into ice-cold water and stir.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure product.

The following diagram outlines the experimental workflow for this synthesis.

In Vitro Kinase Inhibition Assay (Kinase-Glo Assay)[22]

This assay is commonly used to screen for compounds that inhibit the activity of specific kinases.

Materials:

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

Test compounds (1-phenylpyrazole derivatives)

-

Target kinase

-

Substrate for the kinase

-

ATP

-

96-well plates

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the kinase, its substrate, and ATP.

-

Add the test compounds to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Add the Kinase-Glo® reagent to each well. This reagent measures the amount of remaining ATP.

-

Incubate for a further 10 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition and determine the IC50 values.

In Vitro Anticancer MTT Assay[1][18]

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Cancer cell line(s)

-

Cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO)

-

96-well plates

Procedure:

-

Seed the cancer cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, remove the medium and add the MTT solution to each well.

-

Incubate for a further 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

-

Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 values.

Conclusion

The 1-phenylpyrazole scaffold is a cornerstone of modern medicinal chemistry, offering a versatile and synthetically accessible platform for the development of novel therapeutic agents. The diverse range of biological activities exhibited by its derivatives, including anti-inflammatory, anticancer, and kinase inhibitory effects, underscores its significance. The continued exploration of this privileged core, coupled with rational drug design and robust biological evaluation, holds immense promise for the discovery of new and effective treatments for a wide spectrum of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrevlett.com [chemrevlett.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. | Semantic Scholar [semanticscholar.org]

- 12. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. srrjournals.com [srrjournals.com]

- 21. researchgate.net [researchgate.net]

- 22. Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]

- 29. researchgate.net [researchgate.net]

- 30. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and Synthesis of 1-Phenylpyrazole Analogs

For Researchers, Scientists, and Drug Development Professionals

The 1-phenylpyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of compounds with diverse and significant biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanisms of action of 1-phenylpyrazole analogs, with a focus on their therapeutic potential.

Discovery and Biological Activities

1-Phenylpyrazole derivatives have garnered considerable attention due to their broad spectrum of pharmacological effects. These compounds have been extensively investigated for their anti-inflammatory, anticancer, antioxidant, anti-HIV, and insecticidal properties. The versatility of the 1-phenylpyrazole core allows for structural modifications that can fine-tune its biological activity, leading to the development of potent and selective agents for various therapeutic targets.

Anticancer Activity

Numerous 1-phenylpyrazole analogs have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the ERK/MAPK pathway.[1][2][3]

Anti-inflammatory Activity

The anti-inflammatory properties of 1-phenylpyrazole derivatives are well-documented. Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Antioxidant Activity

Several 1-phenylpyrazole analogs have been identified as potent antioxidants. Their ability to scavenge free radicals and inhibit oxidative stress-related enzymes like 15-lipoxygenase (15-LOX) highlights their potential in combating diseases associated with oxidative damage.[4]

Anti-HIV Activity

The emergence of drug-resistant HIV strains necessitates the discovery of novel antiviral agents. Certain 1-phenylpyrazole derivatives have shown promising anti-HIV activity, with some compounds exhibiting potent inhibition of the virus.[5]

Insecticidal Activity

Phenylpyrazole-based insecticides, such as fipronil, are widely used in agriculture and public health. These compounds act as potent non-competitive antagonists of the GABA-gated chloride channel in insects, leading to neurotoxicity and death.[6][7]

Data Presentation: Biological Activities of 1-Phenylpyrazole Analogs

The following tables summarize the quantitative biological activity data for a selection of 1-phenylpyrazole analogs.

Table 1: Anticancer Activity of 1-Phenylpyrazole Analogs

| Compound ID | Cancer Cell Line | Activity (GI₅₀/IC₅₀, µM) | Reference |

| Compound I | Leukemia, Renal, Non-small-cell lung | 0.4 - 11.4 | |

| Compound II | HELA, HC-6, MCF-7, RPMI-822 | Moderate to powerful inhibition | |

| Compound 7a | HepG2 (Liver) | 6.1 ± 1.9 | [8] |

| Compound 7b | HepG2 (Liver) | 7.9 ± 1.9 | [8] |

| Compound 10d | PC-3 (Prostate) | 21.9 - 28.6 | [7] |

| Compound 10d | MCF-7 (Breast) | 3.90 - 35.5 | [7] |

Table 2: Anti-HIV Activity of 1-Phenylpyrazole Analogs

| Compound ID | Virus Strain | Activity (EC₅₀, µM) | Reference |

| Compound 416 (3,4-dichloro derivative) | HIV | 0.047 | [5] |

| Compound 9g | HIV-1 | < 5 | [9] |

| Compound 15i | HIV-1 | 4.10 | [9] |

| Compound 16a | HIV-1 | 2.52 | [9] |

Table 3: Antioxidant Activity of 1-Phenylpyrazole Analogs

| Compound ID | Assay | Activity (IC₅₀, µg/mL) | Reference |

| Pyrazole 2e | Nitrite production reduction | 3.4-fold > ascorbic acid | [4] |

| Pyrazolyl isoxazoline 5a | DPPH Scavenging | 37.5 ± 1.36 | [4] |

| Pyrazolyl isoxazoline 5c | DPPH Scavenging | 38.99 ± 1.31 | [4] |

| N-phenyl pyrazolyl pyrazoline 4e | DPPH Scavenging | 57.01 ± 1.29 | [4] |

Table 4: Insecticidal Activity of 1-Phenylpyrazole Analogs

| Compound ID | Pest | Activity (LD₅₀/LC₅₀, mg/L) | Reference |

| Compound A23 | Mythimna separata | 1.44 | [10] |

| Compound A23 | Plutella xylostella | 3.48 | [10] |

| Compound 5b | Cotton leafworm | 4.55 | [11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key 1-phenylpyrazole scaffolds and representative biological assays.

General Synthesis of 1,3,5-Trisubstituted Pyrazoles

A common and versatile method for the synthesis of 1,3,5-trisubstituted pyrazoles involves the condensation of a 1,3-diketone with a phenylhydrazine derivative.

Protocol:

-

Reaction Setup: To a solution of the 1,3-diketone (1 mmol) in a suitable solvent such as ethanol or glacial acetic acid (10 mL), add the substituted phenylhydrazine (1 mmol).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.

-

Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[12]

Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

This protocol describes a common route for the synthesis of 5-amino-1-phenylpyrazole derivatives.

Protocol:

-

Reaction Setup: In a round-bottomed flask, combine phenylhydrazine (1 mmol), an appropriate benzaldehyde derivative (1 mmol), and malononitrile (1 mmol) in a suitable solvent.

-

Catalyst: A catalyst, such as a modified Layered Double Hydroxide (LDH), may be added (e.g., 0.05 g).[12]

-

Reaction Conditions: The mixture is stirred at a specific temperature (e.g., 55 °C) for the required duration, with the reaction progress monitored by TLC.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature.

-

Purification and Characterization: The product is isolated and purified, and its structure is confirmed by FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.[12]

In Vitro Xanthine Oxidase Inhibition Assay

This assay is used to evaluate the potential of 1-phenylpyrazole analogs to inhibit the activity of xanthine oxidase, a key enzyme in gout pathogenesis.

Protocol:

-

Enzyme and Substrate Preparation: Prepare a stock solution of xanthine oxidase and its substrate, xanthine, in a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

Assay Reaction: In a 96-well plate, add the test compound at various concentrations, followed by the xanthine oxidase solution. Incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 25 °C).

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the xanthine substrate.

-

Measurement: Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess the acute anti-inflammatory activity of test compounds.

Protocol:

-

Animal Groups: Divide rats into groups, including a control group, a standard drug group (e.g., indomethacin), and groups for the test compounds at different doses.

-

Compound Administration: Administer the test compounds and the standard drug orally or via intraperitoneal injection. The control group receives the vehicle.

-

Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized edema.

-

Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 1-phenylpyrazole analogs stem from their ability to modulate various signaling pathways.

Inhibition of the ERK/MAPK Signaling Pathway

The ERK/MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. Certain 1-phenylpyrazole analogs act as inhibitors of key kinases within this pathway, such as ERK, thereby blocking downstream signaling and inducing cancer cell death.[1][2][3][13][14]

References

- 1. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. droracle.ai [droracle.ai]

- 4. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Anti-HIV-1 Activity Evaluation for Novel 3a,6a-Dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. f.oaes.cc [f.oaes.cc]

Computational Modeling of 1-Phenylpyrazole Binding to Insect GABA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpyrazole insecticides, with fipronil being the most prominent example, are a critical class of broad-spectrum insecticides used globally in agriculture and public health.[1] Their efficacy stems from their potent and selective action on the central nervous system of insects.[2] The primary molecular target for this class of compounds is the γ-aminobutyric acid (GABA)-gated chloride channel, an ionotropic receptor also known as the GABA-A receptor (GABA-A R).[1][2] By acting as non-competitive antagonists or negative allosteric modulators, 1-phenylpyrazoles block the inhibitory signals mediated by GABA, leading to neuronal hyperexcitation, paralysis, and death of the insect.[1][3]

The selective toxicity of 1-phenylpyrazoles is attributed to a significantly higher binding affinity for insect GABA-A receptors compared to their mammalian counterparts.[2][4] Understanding the molecular intricacies of this binding interaction is paramount for designing new, more effective insecticides and for predicting and managing the development of insecticide resistance.

Computational modeling, including techniques like homology modeling, molecular docking, and molecular dynamics, has become an indispensable tool in this field.[5][6] These in silico methods provide detailed insights into the ligand-receptor interactions at an atomic level, guiding the rational design of novel compounds and helping to elucidate the mechanisms behind observed biological activity and resistance. This guide provides a technical overview of the core computational and experimental methodologies used to study 1-phenylpyrazole receptor binding.

The Molecular Target: The GABA-A Receptor

The GABA-A receptor is a pentameric ligand-gated ion channel, meaning it is a protein complex composed of five subunits arranged around a central ion pore.[7] In insects, the "Resistant to Dieldrin" (Rdl) subunit is a key component of the GABA-A receptors targeted by phenylpyrazoles.[8] The binding of the neurotransmitter GABA to the extracellular domain of the receptor induces a conformational change that opens the chloride (Cl⁻) ion channel.[9][10] The resulting influx of negatively charged chloride ions hyperpolarizes the neuron's membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.[9]

1-Phenylpyrazoles do not compete with GABA for its binding site. Instead, they bind to a distinct allosteric site located within the transmembrane ion pore of the receptor.[1] This binding event stabilizes a closed or non-conducting state of the channel, effectively blocking the inhibitory signal regardless of GABA's presence.[11]

Computational Modeling Approaches

Homology Modeling

Since high-resolution crystal structures of most insect GABA-A receptors are not available, homology modeling is a crucial first step.[7][8] This technique builds a three-dimensional model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template").[12]

For insect Rdl GABA receptors, common templates include the cryo-electron microscopy structure of the human GABA-A R-β3 homopentamer (PDB: 4COF) or the nicotinic acetylcholine receptor (nAChR), another member of the Cys-loop ligand-gated ion channel superfamily.[1][7][13] The high sequence identity, particularly in the transmembrane domains that form the binding pocket, allows for the creation of reliable models.[1]

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation and conformation of a ligand (e.g., fipronil) when bound to a receptor.[14] The process involves sampling a vast number of possible binding poses and ranking them using a scoring function, which estimates the binding affinity.[15]

The general workflow for docking 1-phenylpyrazoles to a GABA-A receptor model is as follows:

-

Receptor Preparation: The 3D structure (from homology modeling or a database) is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding pocket is typically defined based on known interacting residues within the second transmembrane segment (TM2) of the receptor subunits.[1][7]

-

Ligand Preparation: The 3D structure of the 1-phenylpyrazole compound is generated and its energy is minimized to find a stable conformation.[15]

-

Docking Simulation: A docking algorithm systematically places the ligand into the defined binding site, exploring various rotations and conformations.[6]

-

Scoring and Analysis: The resulting poses are scored and ranked. The top-scoring poses are then analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the receptor.[1][15]

Quantitative Data Summary

The binding affinity of 1-phenylpyrazole compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). Lower values indicate higher binding potency. Docking studies provide theoretical binding energy scores (e.g., in kcal/mol), where more negative values suggest stronger binding.

Table 1: Binding Affinity of Fipronil for GABA-A Receptors

| Receptor Type / Organism | Subunit Composition | Assay Method | Affinity Value | Reference |

| Rat Dorsal Root Ganglion | - | Electrophysiology | IC₅₀: 1.61 µM (activated) | [11] |

| Rat | - | - | IC₅₀: 1.6 µM | [4] |

| Cockroach | - | Electrophysiology | IC₅₀: 28 nM (resting) | [4] |

| Human | β3 homopentamer | Competitive Binding | Kᵢ: 1.8 nM | [3] |

| Human | α6β3 | Competitive Binding | IC₅₀: 3.1 nM | [3] |

| Human | α6β3γ2 | Competitive Binding | IC₅₀: 17 nM | [3] |

Table 2: Computational Binding Scores for Fipronil with Nilaparvata lugens (Planthopper) GABA Receptors

| Receptor Type | Docking Score (CScore) | Calculated Binding Free Energy (ΔG_binding) | Reference |

| Wild Type (WT) | 6.55 | -9.28 kcal/mol | [1] |

| A2’S Mutant | 6.13 | -8.68 kcal/mol | [1] |

| R0’Q Mutant | 5.92 | -8.38 kcal/mol | [1] |

| Dual Mutant (R0’Q + A2’S) | 5.76 | -8.16 kcal/mol | [1] |

| Note: A lower CScore and less negative binding free energy indicate weaker interaction, consistent with resistance.[1] |

Table 3: Binding Affinities of Other Phenylpyrazole Derivatives

| Compound Class | Target Receptor | Compound Example | Affinity Value | Reference |

| Phenylpyrazole Derivatives | MCL-1 / BCL-2 | LC126 | Kᵢ: 13 µM (MCL-1), 10 µM (BCL-2) | [16] |

| Phenylpyrazole Derivatives | MCL-1 | GQN-B37-E | Kᵢ: 0.6 µM | [16] |

Experimental Protocols

Protocol: Molecular Docking of Fipronil into an Insect GABA Receptor

This protocol outlines a typical procedure for performing a molecular docking study.

-

Target Receptor Preparation: a. Obtain the 3D structure of the target receptor. If an experimental structure (e.g., from the Protein Data Bank) is not available, generate a homology model using a server like SWISS-MODEL with a suitable template (e.g., PDB ID: 4COF).[1] b. Prepare the receptor using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules, adding polar hydrogen atoms, and assigning atomic charges. c. Define the binding pocket (the "grid box"). For the GABA-A receptor, this is centered within the ion channel pore, encompassing key residues in the TM2 region known to interact with fipronil, such as Ala2' and Thr6'.[7]

-

Ligand Preparation: a. Obtain the 2D structure of fipronil (or other phenylpyrazole) from a database like PubChem. b. Convert the 2D structure to a 3D structure using software like OpenBabel or ChemDraw. c. Perform energy minimization on the 3D ligand structure using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation. d. Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

-

Docking Simulation: a. Use docking software such as AutoDock Vina, GOLD, or Glide. b. Input the prepared receptor and ligand files, along with the grid box parameters. c. Run the docking simulation. The software will generate a series of possible binding poses for the ligand within the receptor's active site.

-

Post-Docking Analysis: a. Analyze the output poses. The results are typically ranked by a scoring function that estimates the binding free energy. b. Visualize the top-ranked pose in a molecular graphics program (e.g., PyMOL, VMD, Discovery Studio). c. Identify and analyze the specific molecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues of the receptor.[1]

Protocol: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of a non-labeled test compound (e.g., a novel phenylpyrazole) by measuring its ability to compete with a known radiolabeled ligand for binding to the receptor.

-

Membrane Preparation: a. Homogenize insect head capsules or tissue expressing the receptor in an ice-cold buffer (e.g., Tris-HCl). b. Centrifuge the homogenate at low speed to remove large debris. c. Centrifuge the resulting supernatant at high speed (e.g., 50,000 x g) to pellet the cell membranes containing the receptors. d. Wash the membrane pellet multiple times by resuspending in fresh buffer and re-centrifuging to remove endogenous GABA.

-

Assay Setup: a. Prepare a series of tubes for the assay. b. To each tube, add the prepared membrane suspension. c. Add a fixed, low concentration of a suitable radioligand that binds to the phenylpyrazole site (e.g., [³H]EBOB). d. Add varying concentrations of the unlabeled test compound (the competitor). Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

-

Incubation and Separation: a. Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium. b. Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through). c. Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

-

Quantification and Analysis: a. Place the filters into scintillation vials with scintillation fluid. b. Measure the radioactivity on each filter using a scintillation counter. c. Calculate the specific binding at each concentration of the test compound. d. Plot the percentage of specific binding against the log concentration of the test compound. e. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). f. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Visualizations: Pathways and Workflows

Signaling Pathway Disruption

1-Phenylpyrazoles act at the GABAergic synapse. The normal function of this synapse is to inhibit neuronal firing. The diagram below illustrates how fipronil disrupts this process.

References

- 1. Identification of The Fipronil Resistance Associated Mutations in Nilaparvata lugens GABA Receptors by Molecular Modeling | MDPI [mdpi.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutamate-activated chloride channels: Unique fipronil targets present in insects but not in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijoear.com [ijoear.com]

- 7. neurotechcenter.org [neurotechcenter.org]

- 8. Molecular Characterization of Agonists That Bind to an Insect GABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Synaptic Neurotransmission: GABAergic Inhibition: R&D Systems [rndsystems.com]

- 11. Fipronil modulation of gamma-aminobutyric acid(A) receptors in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. asocse.org [asocse.org]

- 13. researchgate.net [researchgate.net]

- 14. ijirt.org [ijirt.org]

- 15. Homology Modeling and Molecular Docking Approaches for the Proposal of Novel Insecticides against the African Malaria Mosquito (Anopheles gambiae) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Initial Toxicity Screening of 1-Phenylpyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential methodologies and data interpretation for the initial toxicity screening of 1-phenylpyrazole derivatives. These compounds are of significant interest in medicinal chemistry, and a thorough understanding of their preliminary safety profile is crucial for further development.

Introduction to 1-Phenylpyrazole Derivatives and Toxicity Screening

1-Phenylpyrazole derivatives represent a class of heterocyclic compounds with a wide range of biological activities, making them attractive candidates for drug discovery.[1] The initial toxicity screening is a critical step in the preclinical evaluation of these derivatives, aiming to identify potential safety concerns early in the development process. This process typically involves a battery of in vitro and in vivo assays to assess cytotoxicity, genotoxicity, and acute systemic toxicity. The data generated from these studies are fundamental for hazard identification, dose selection for further studies, and overall risk assessment.[2]

In Vitro Toxicity Screening

In vitro assays are rapid and cost-effective methods for preliminary toxicity assessment, providing valuable information on the potential effects of compounds on cellular functions.

Cytotoxicity Assessment

Cytotoxicity assays are designed to measure the toxic effects of a compound on cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[3]

Table 1: In Vitro Cytotoxicity of Selected 1-Phenylpyrazole Derivatives

| Compound/Derivative | Cell Line | Assay | Endpoint | Result | Reference |

| 1-Phenylpyrazole Derivative 1 | A549 (Human Lung Cancer) | MTT | EC50 | 613.22 µM | [1] |